N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 2-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the imidazo[1,2-a]pyridine core.
Attachment of the 2,6-dimethylphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable boronic acid or halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(2,6-dimethylphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
- N-(2,6-dimethylphenyl)-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of substituents on the imidazo[1,2-a]pyridine core. The presence of both 2,6-dimethylphenyl and 2-fluorophenyl groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20FN3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H20FN3/c1-14-11-12-19-24-21(17-9-4-5-10-18(17)23)22(26(19)13-14)25-20-15(2)7-6-8-16(20)3/h4-13,25H,1-3H3 |
InChI Key |
PBCAWVNPSZTFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=C(C=CC=C3C)C)C4=CC=CC=C4F)C=C1 |
Origin of Product |
United States |
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